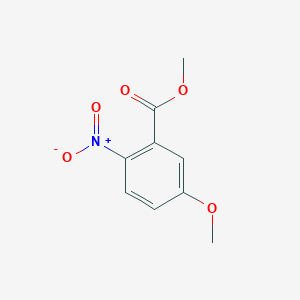

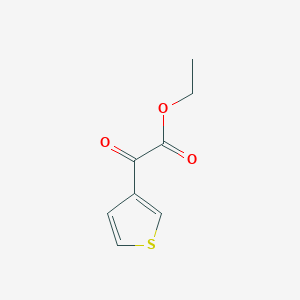

5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

-

Antitubercular Agents

- Field : Pharmaceutical Sciences

- Application : The compound 5-phenyl-furan-2-carboxylic acids, which is structurally similar to “5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-ol”, has been identified as a potential therapeutic agent targeting iron acquisition in mycobacterial species .

- Method : The molecular interactions between these compounds and their protein target (MbtI from M. tuberculosis) were characterized by means of co-crystallization experiments .

- Results : The research led to the identification of several new potential drug classes .

-

Radiofluorination of Biomolecules

- Field : Molecular Imaging and Translational Research

- Application : 4-nitrophenyl (PNP) activated esters, which are structurally related to “5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-ol”, have been used to rapidly prepare 18 F-labelled acylation synthons in one step .

- Method : A comparative study of PNP activated esters and the commonly utilized 2,3,5,6-tetrafluorphenyl (TFP) activated esters under direct radiofluorination conditions was conducted .

- Results : PNP esters demonstrated superior performance under direct radiofluorination conditions with favorable acylation kinetics .

-

Supercapacitor Applications

- Field : Materials Science

- Application : A compound structurally similar to “5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-ol”, specifically 5-[(4-nitrophenyl)azo]salicylate–metal complexes, has been used to produce nitrogen-doped nanoporous carbons for supercapacitor applications .

- Method : The complex is prepared by mixing Zn2+ ion and sodium 5-[(4-nitrophenyl)azo]salicylate in aqueous solution. Zinc metal was added to the complex before carbonization to improve the electrochemical performance .

- Results : The resulting material exhibits a large Brunauer, Emmett and Teller surface area of 1177.2 m²/g, a total pore volume of 0.89 cm³/g, and a nitrogen content of 3.63%. It delivers a large specific capacitance 266.2 F/g at 1 A/g and has good cycling stability .

-

Biological Potential of Indole Derivatives

- Field : Pharmaceutical Sciences

- Application : Indole derivatives, which share a similar aromatic structure with “5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-ol”, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

- Method : Various scaffolds of indole have been synthesized for screening different pharmacological activities .

- Results : The literature reveals that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

-

Catalytic Reduction

- Field : Nanotechnology

- Application : The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . This process is relevant to the environmental remediation of nitrophenols, which are hazardous pollutants .

- Method : Various nanostructured materials have been synthesized and used as catalysts for the reduction of nitrophenol in the presence of reducing agents .

- Results : The properties of the active nanomaterials are directly connected with parameters of these model reduction reactions .

-

Synthesis of Paracetamol

- Field : Pharmaceutical Sciences

- Application : 4-Nitrophenol, which shares a similar aromatic structure with “5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-ol”, is an intermediate in the synthesis of paracetamol .

- Method : 4-Nitrophenol is reduced to 4-aminophenol, then acetylated with acetic anhydride .

- Results : This process results in the production of paracetamol, a common over-the-counter medication used to relieve pain and reduce fever .

Safety And Hazards

Propiedades

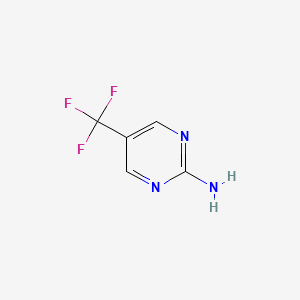

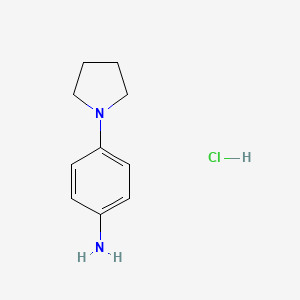

IUPAC Name |

5-(4-nitrophenyl)-3H-1,3,4-oxadiazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O4/c12-8-10-9-7(15-8)5-1-3-6(4-2-5)11(13)14/h1-4H,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADUFTMJBLYUADS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=O)O2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10509599 |

Source

|

| Record name | 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10509599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-ol | |

CAS RN |

41125-77-3 |

Source

|

| Record name | 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41125-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10509599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.